5-Amino-3,4-dihydronaphthalen-1(2H)-one

Description

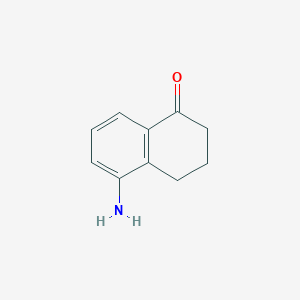

5-Amino-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative featuring an amino group at the 5-position of the naphthalene scaffold.

Properties

IUPAC Name |

5-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467696 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41823-28-3 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 5-nitro-3,4-dihydronaphthalen-1(2H)-one using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Pressure: Atmospheric pressure to 5 atm

Solvent: Ethanol or methanol

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be further reduced to form 5-amino-3,4-dihydronaphthalen-1-ol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 5-Amino-3,4-dihydronaphthalen-1-ol.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

5-Amino-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology:

In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.

Medicine:

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 3,4-dihydronaphthalen-1(2H)-one, highlighting substituent positions, functional groups, and their implications:

Physicochemical Properties

- Amino vs. Methoxy/Nitro Groups: The amino group at position 5 enhances basicity and nucleophilicity compared to methoxy (electron-donating) and nitro (electron-withdrawing) groups. For example, 5-methoxy derivatives exhibit lower polarity (oil form) , while nitro analogs are crystalline solids with distinct NMR shifts .

- Thermal Stability : Methyl and trifluoromethyl groups (e.g., Jasmutone , fluoro-derivatives ) increase hydrophobicity and may enhance thermal stability.

Biological Activity

5-Amino-3,4-dihydronaphthalen-1(2H)-one (often referred to as DHN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 11506505

- Structural Representation :

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that DHN derivatives showed potent activity against human breast cancer (MCF-7), liver cancer (HepG2), and lung adenocarcinoma (A549) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DHN Derivative A | MCF-7 | 15.0 |

| DHN Derivative B | HepG2 | 12.5 |

| DHN Derivative C | A549 | 18.0 |

These findings suggest that modifications to the DHN structure can enhance its anticancer properties, making it a viable candidate for further drug development .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its potential as an anti-inflammatory agent. Research indicates that DHN derivatives can inhibit the NF-кB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines and provide therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : DHN may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : The compound may bind to receptors involved in signaling pathways that regulate cell growth and inflammatory responses.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated various DHN derivatives for their anticancer properties using the MTT assay against multiple human cancer cell lines. The results indicated that certain modifications to the amino group significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Neuroinflammatory Effects

In another investigation focused on neuroinflammation, researchers tested the efficacy of DHN derivatives in models of neuroinflammatory diseases. The compounds demonstrated a capacity to reduce neuroinflammatory markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.